molecular formula C14H11ClO2 B8715893 (4-Chloro-2-methoxyphenyl)-phenylmethanone CAS No. 78589-12-5

(4-Chloro-2-methoxyphenyl)-phenylmethanone

Cat. No.: B8715893
CAS No.: 78589-12-5
M. Wt: 246.69 g/mol
InChI Key: BIKCMDMCEPKWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-2-methoxyphenyl)-phenylmethanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

78589-12-5

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-chloro-2-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H11ClO2/c1-17-13-9-11(15)7-8-12(13)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

BIKCMDMCEPKWJD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven dried flask was added 2-methoxy-4-chlorobenzoic acid (1.0 g, 0.0054 mol), thionyl chloride (0.77 mL, 0.010 mol) and a drop of DMF and the reaction was refluxed for 2 h. The thionyl chloride was then distilled off and benzene (20 mL, 0.2 mol) and aluminum trichloride (0.676 g, 0.00507 mol) was added to the reaction mixture and the reaction was stirred at room temp for 1 h. The crude reaction mixture was poured onto ice and conc HCl (15 mL). The organic layer was separated and the aqueous layer extracted with EtOAc. The combined organic phases were washed with 5% aq NaOH solution, water and dried (Na2SO4). The organic phase was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 2% EtOAc in hexane. 1H NMR (400 MHz, CDCl3): δ=3.74 (s, 3H), 7.00 (d, J=1.77 Hz, 1H) 7.05 (dd, J=8.08, 1.77 Hz, 1H), 7.32 (d, J=8.08 Hz, 1H), 7.41-7.48 (m, 2H), 7.54-7.60 (m, 1H), 7.74-7.83 (m, 2H). MS (ES+): m/z 246.83 (100)[MH+]. HPLC: tR=3.66 min (Open Lynx polar—5 min).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.676 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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